![molecular formula C38H48O19 B149983 Baohuoside V CAS No. 118544-18-6](/img/structure/B149983.png)
Baohuoside V
Overview
Description
Baohuoside V Description
Baohuoside V, also known as baohuoside-1, is a novel flavonoid compound that has been isolated from the plant genus Epimedium. This compound has attracted significant attention due to its potential therapeutic applications, particularly in the field of oncology and immunology. Baohuoside-1 has been shown to exhibit immunosuppressive effects, as well as anti-cancer properties, making it a subject of interest for further pharmacological research .
Synthesis Analysis
The synthesis of baohuoside-1 is not detailed in the provided papers. However, as a naturally occurring flavonoid, it is typically extracted from the plant species Epimedium davidii and Epimedium koreanum Nakai. The extraction and purification processes are crucial for obtaining baohuoside-1 in sufficient quantity and purity for research and potential therapeutic use .
Molecular Structure Analysis
Baohuoside-1 is characterized by its unique molecular structure, which includes a flavonoid backbone with specific functional groups that contribute to its biological activity. The compound is known as 3,5,7-trihydroxy-4'-methoxyl-8'-prenylflavone-3-O-alpha-L-rhamnopyranoside. This structure is responsible for its interaction with cellular targets and subsequent biological effects .
Chemical Reactions Analysis
The chemical reactions involving baohuoside-1 primarily relate to its biological interactions rather than traditional chemical reactions. Baohuoside-1 has been shown to inhibit lymphocyte proliferation, affect T-cell and B-cell activation, and suppress neutrophil chemotaxis. It also targets specific signaling pathways, such as mTOR, to exert its anti-cancer effects by inducing apoptosis in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of baohuoside-1, such as solubility, stability, and reactivity, are important for its biological activity and potential as a therapeutic agent. While the provided papers do not detail these properties explicitly, they are typically investigated during the drug development process to optimize delivery and efficacy. Baohuoside-1's low toxicity profile also contributes to its consideration as a potential candidate for cancer therapy .
Relevant Case Studies
In vitro and in vivo studies have demonstrated the potential of baohuoside-1 as an immunosuppressive and anti-cancer agent. For instance, baohuoside-1 inhibited lymphocyte proliferation and T-cell activation in vitro and prevented rat heart allograft rejection in vivo. In the context of cancer, baohuoside-1 significantly inhibited the proliferation, invasion, and migration of liver cancer cell lines and tumor growth in nude mice. These studies suggest that baohuoside-1 may act through mechanisms distinct from other immunosuppressive drugs like FK506 .
Scientific Research Applications
1. Enhancing Oral Bioavailability
Baohuoside V, a derivative of baohuoside I, has been the subject of research due to its poor oral absorption in its natural form. A study by (Jin et al., 2012) demonstrated that creating nanoscale phospholipid complexes of baohuoside I significantly improved its oral bioavailability. This enhancement is crucial for its potential clinical application.
2. Anticancer Applications
Baohuoside V, known for its anti-cancer properties, has been studied in various cancer types. For instance, (Song et al., 2012) found that baohuoside I induced apoptosis in human non-small cell lung cancer through the mitochondrial apoptotic pathway. This finding is significant for developing baohuoside I as a potential therapeutic agent against lung cancer.
3. Nanomedicine Development
In nanomedicine, baohuoside V plays a role in the development of drug delivery systems. Research by (Yan et al., 2017) showed that baohuoside I-loaded mixed micelles had improved cellular uptake and antitumor efficacy, demonstrating its potential as a novel antitumor formulation.
4. Eco-efficient Production
Efficient production methods for baohuoside V are critical for its application in pharmacology. (Shen et al., 2019) proposed an eco-efficient biphasic enzymatic hydrolysis system for producing baohuoside I, showcasing a promising method for pharmaceutical industry applications.
5. Immunopharmacological Properties
Baohuoside V's immunopharmacological properties were explored by (Li et al., 1991), revealing significant suppressive effects on various immune responses. This suggests its potential use as an anti-inflammatory or immunosuppressive agent.
6. Antitumor Efficacy
The optimization and evaluation of baohuoside I's antitumor efficacy, particularly in non-small cell lung cancer, were detailed by (Yan et al., 2016). Their study confirms the compound's potential in cancer treatment.
7. Targeting Hepatocellular Carcinoma
Research on baohuoside V's effectiveness against hepatocellular carcinoma, including its mechanism of action, was presented by (Guo et al., 2020). The study highlights its promising role as a candidate drug for liver cancer therapy.
8. Anticancer Mechanism Exploration
The study of baohuoside V's anticancer mechanisms, particularly in glioma, was conducted by (Guo et al., 2020). Their findings contribute to understanding how baohuoside I can be used effectively against cancer.
9. Antitumor Potential in Melanoma
The potential antitumor activity of baohuoside V in melanoma was explored by (Peng & Zhang, 2017). This study expands the scope of baohuoside I's application to various cancer types.
10. Cytotoxic and Cytostatic Effects
Baohuoside V's cytotoxic and cytostatic effects on cancer cell lines were examined by (Li et al., 1990), providing foundational insights into its application in cancer treatment.
Future Directions
properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O19/c1-13(2)5-10-18-20(53-37-31(50)28(47)25(44)21(12-39)54-37)11-19(41)22-26(45)34(32(55-33(18)22)16-6-8-17(40)9-7-16)56-38-35(29(48)24(43)15(4)52-38)57-36-30(49)27(46)23(42)14(3)51-36/h5-9,11,14-15,21,23-25,27-31,35-44,46-50H,10,12H2,1-4H3/t14-,15-,21+,23-,24-,25+,27+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEPLDYBWOKMCT-KUBBBFTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Baohuoside V | |
CAS RN |
118544-18-6 | |
Record name | Diphylloside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118544186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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